Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 2-ethylbutyl group and a 4-methoxyphenylmethoxy group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- typically involves multi-step organic reactions. One common method includes the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the etherification of the resulting product with 4-methoxybenzyl chloride under basic conditions, using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles like halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives
Scientific Research Applications
Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-methoxy-
- Benzene, 1-(2-ethylbutyl)-4-hydroxy-
- Benzene, 1-(2-ethylbutyl)-4-ethoxy-
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-((4-methoxyphenyl)methoxy)- is unique due to the presence of both the 2-ethylbutyl and 4-methoxyphenylmethoxy groups. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
125796-79-4 |
---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(2-ethylbutyl)-4-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C20H26O2/c1-4-16(5-2)14-17-6-12-20(13-7-17)22-15-18-8-10-19(21-3)11-9-18/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI Key |
AXEXRSFPMJKYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.